N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-14-19(17(4)27-24-14)10-11-20(26)22-12-13-25-16(3)21(15(2)23-25)18-8-6-5-7-9-18/h5-9H,10-13H2,1-4H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIZSPOLGFRFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CCC2=C(ON=C2C)C)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a synthetic compound that exhibits a range of biological activities. This article provides an in-depth examination of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H24N4O
- Molecular Weight : 324.42 g/mol
- IUPAC Name : this compound
The structure features a pyrazole ring linked to an isoxazole moiety through an ethyl chain, contributing to its potential pharmacological activities.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors involved in inflammatory pathways and microbial resistance. The presence of the pyrazole and isoxazole rings allows for diverse interactions that can modulate biological responses.
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structural features enhance its ability to penetrate bacterial membranes and inhibit essential metabolic pathways.
2. Anti-inflammatory Effects
The compound exhibits potent anti-inflammatory activity. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response. This mechanism suggests its potential use in treating inflammatory diseases.
3. Antioxidant Properties
This compound has also been found to possess antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.
Research Findings and Case Studies
A review of recent literature highlights several key studies on this compound:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of the Pyrazole Ring : The initial step involves the condensation of hydrazine with appropriate diketones to form the pyrazole derivative.
- Formation of the Isoxazole Moiety : The isoxazole ring can be synthesized through cyclization reactions involving hydroxylamine derivatives.
- Amidation Reaction : Finally, the pyrazole and isoxazole intermediates are coupled through an amidation reaction with propanoyl chloride to yield the final product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in its combination of pyrazole and isoxazole rings, both substituted with methyl and phenyl groups. Below is a comparative analysis with related molecules from the literature:
Pyrazole Derivatives
- N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide (): This compound replaces the pyrazole-isoxazole core with a quinoline-carboxamide system. While both molecules feature aromatic substituents (phenyl vs. chlorophenyl), the quinoline derivative lacks the isoxazole’s electron-rich heterocycle, which may reduce its metabolic stability compared to the target compound.
- N-(2-(3-(1-phenylethyl)ureido)ethyl)-4-(trifluoromethyl)benzamide (): The urea linker and trifluoromethyl group contrast with the target compound’s pyrazole-ethyl-propanamide backbone.
Isoxazole Derivatives
3,5-dimethylisoxazole-4-carboxamide Derivatives ():
These analogs share the 3,5-dimethylisoxazole motif but lack the pyrazole-ethyl spacer. For example, N-((2-Hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide replaces the pyrazole with an indenyl group. The target compound’s pyrazole may confer enhanced π-π stacking interactions in biological targets compared to indenyl systems.3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide ():
This compound substitutes isoxazole with a benzoxazolone ring. Benzoxazolones are prone to hydrolysis under physiological conditions, whereas the target’s isoxazole is more chemically stable, suggesting better in vivo durability.
Hybrid Heterocyclic Systems
- P300-diazirine tag ():
This compound shares the 3,5-dimethylisoxazole and propanamide groups but incorporates a diazirine and benzimidazole moiety. The diazirine enables photoaffinity labeling, a feature absent in the target compound. The benzimidazole ring may improve DNA binding but increase molecular weight (MW: ~600 g/mol) compared to the target’s simpler pyrazole-isoxazole system (estimated MW: ~400 g/mol).
Data Table: Structural and Functional Comparison
Preparation Methods
Cyclocondensation of β-Diketones
The 3,5-dimethyl-4-phenylpyrazole scaffold is typically synthesized via cyclocondensation of β-diketones with hydrazines. For example:
- Step 1 : Ethyl acetoacetate reacts with acetophenone in the presence of acetic anhydride and triethyl orthoformate to form 3,5-dimethyl-4-phenyl-1,4-pentanedione.
- Step 2 : Treatment with hydrazine hydrate in ethanol under reflux yields 3,5-dimethyl-4-phenyl-1H-pyrazole.
Key Conditions :
N-Alkylation to Introduce the Ethylamine Side Chain
The pyrazole nitrogen is alkylated with 2-bromoethylamine hydrobromide:
- Procedure : 3,5-Dimethyl-4-phenyl-1H-pyrazole is reacted with 2-bromoethylamine in DMF using potassium carbonate as a base.
- Optimization : Microwave-assisted reactions reduce side products (e.g., dialkylation).
Key Conditions :
Synthesis of the Isoxazole Intermediate: 3-(3,5-Dimethylisoxazol-4-yl)propanoic Acid
Isoxazole Ring Formation
The 3,5-dimethylisoxazole ring is constructed via cyclization of β-diketones with hydroxylamine:
- Step 1 : Diethyl malonate reacts with acetylacetone in the presence of hydroxylamine hydrochloride and NaOH.
- Step 2 : Acid hydrolysis yields 3,5-dimethylisoxazole-4-carboxylic acid.
Key Conditions :
Propanoic Acid Side Chain Introduction
The carboxylic acid is converted to propanamide via a three-step sequence:
- Esterification : Reaction with propanol and H₂SO₄ yields the propyl ester.
- Grignard Addition : Treatment with methylmagnesium bromide extends the chain.
- Oxidation : Jones oxidation converts the alcohol to propanoic acid.
Key Conditions :
Amide Coupling to Assemble the Final Product
Carboxylic Acid Activation
The propanoic acid is activated using carbonyldiimidazole (CDI) or EDCl/HOBt:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
